![molecular formula C16H10BrN3O4S B2691536 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 1173311-91-5](/img/structure/B2691536.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H10BrN3O4S and its molecular weight is 420.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C19H16BrN3O4 with a molecular weight of approximately 426.25 g/mol. The compound features a benzo[d][1,3]dioxole moiety and a 1,3,4-oxadiazole ring, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
- Formation of the dioxole ring through cyclization reactions.
- Introduction of the bromothiophene moiety via electrophilic substitution.
- Coupling reactions to form the final acrylamide structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, compounds with benzo[d][1,3]dioxole derivatives have shown significant antiproliferative effects against various cancer cell lines:
These findings suggest that this compound may exhibit similar or enhanced activity due to its unique structural components.
Enzyme Inhibition
Compounds with similar structures have been reported as effective inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-B. For example:
The mechanism of action likely involves competitive inhibition at the enzyme's active site, which has been corroborated by molecular docking studies.
Antimicrobial Activity
While specific data on the antimicrobial activity of this compound is limited, related compounds have demonstrated significant antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Candida albicans.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Benzo[d][1,3]dioxole : Known for its role in enhancing bioactivity through electron-donating properties.
- Bromothiophene : The presence of halogens often increases lipophilicity and can enhance binding affinity to biological targets.
- Acrylamide Group : This moiety may facilitate interactions with enzymes or receptors involved in cancer pathways.
Case Studies
In a recent study involving derivatives of benzo[d][1,3]dioxole:
- Several compounds were synthesized and evaluated for their anticancer properties.
- The most potent derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin.
These findings support the hypothesis that modifications to the benzo[d][1,3]dioxole framework can yield compounds with superior biological activity.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O4S/c17-13-5-4-12(25-13)15-19-20-16(24-15)18-14(21)6-2-9-1-3-10-11(7-9)23-8-22-10/h1-7H,8H2,(H,18,20,21)/b6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVQZIOIZYSUMH-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(O3)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。